molecular formula C15H20BrClN2O4S B4869483 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4869483
M. Wt: 439.8 g/mol
InChI Key: GGIRUCOPJTVAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Introduction of the piperazine moiety: The phenoxy intermediate is then reacted with 1-methylsulfonylpiperazine under suitable conditions to introduce the piperazine moiety.

    Final coupling reaction: The final step involves coupling the intermediate with a suitable acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride
  • 4-Bromo-2-methoxyaniline
  • (2-bromo-4-chlorophenyl) (phenyl)methanol

Uniqueness

Compared to similar compounds, 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O4S/c1-15(2,23-13-5-4-11(16)10-12(13)17)14(20)18-6-8-19(9-7-18)24(3,21)22/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIRUCOPJTVAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)S(=O)(=O)C)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

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